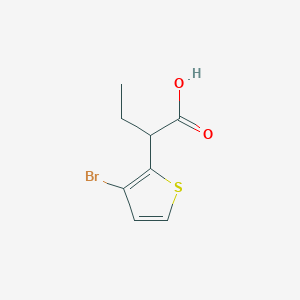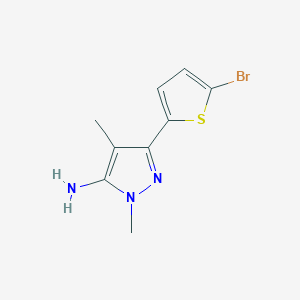
2-(Aminomethyl)-1,2-dimethoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1,2-dimethoxybutane is an organic compound with a unique structure that includes an aminomethyl group and two methoxy groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,2-dimethoxybutane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2-dimethoxybutane with formaldehyde and ammonia or an amine source under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1,2-dimethoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(Aminomethyl)-1,2-dimethoxybutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-1,2-dimethoxybutane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)-1,2-dimethoxyethane
- 2-(Aminomethyl)-1,2-dimethoxypropane
- 2-(Aminomethyl)-1,2-dimethoxyhexane
Uniqueness
2-(Aminomethyl)-1,2-dimethoxybutane is unique due to its specific combination of functional groups and carbon chain length. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-methoxy-2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-7(5-8,10-3)6-9-2/h4-6,8H2,1-3H3 |
Clé InChI |
APWJNEPCDDPWHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)(COC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


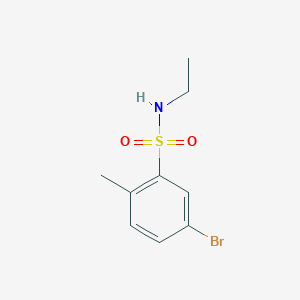
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
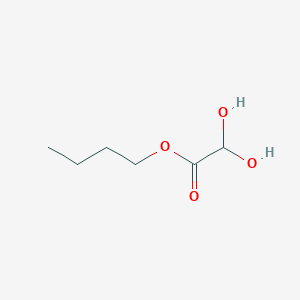
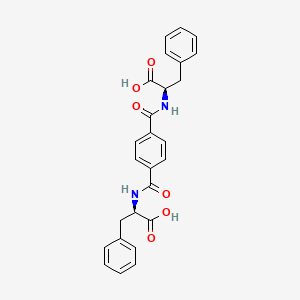
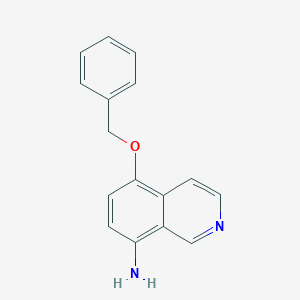
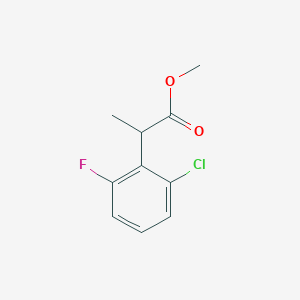
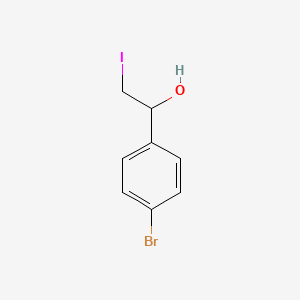

![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
